Enhanced Potency Over First-Generation Isochromanone AC-7954
FL104 demonstrates a 4.3-fold improvement in potency compared to the first-generation non-peptide UT receptor agonist AC-7954. In a functional R-SAT™ assay, FL104 exhibits an EC50 of 77 nM, whereas AC-7954 (racemate) shows an EC50 of 300 nM [1]. This quantifiable increase in potency allows for lower effective working concentrations, reducing the risk of off-target effects and conserving compound usage [2].
| Evidence Dimension | Functional agonist activity at human UT receptor (R-SAT™ assay) |
|---|---|
| Target Compound Data | EC50 = 77 nM (pEC50 = 7.11) |
| Comparator Or Baseline | AC-7954 (racemate), EC50 = 300 nM |
| Quantified Difference | 4.3-fold increase in potency (FL104 vs. AC-7954) |
| Conditions | R-SAT™ functional assay in NIH3T3 cells expressing human urotensin-II receptor |
Why This Matters
Higher potency translates to reduced compound consumption and lower solvent exposure in cellular assays, improving experimental reliability.
- [1] Croston GE, Olsson R, Currier EA, et al. Discovery of the first nonpeptide agonist of the GPR14/urotensin-II receptor: 3-(4-chlorophenyl)-3-(2- (dimethylamino)ethyl)isochroman-1-one (AC-7954). J Med Chem. 2002;45(23):4950-3. doi:10.1021/jm025551+ View Source
- [2] Lehmann F, Currier EA, Clemons B, et al. Novel and potent small-molecule urotensin II receptor agonists. Bioorg Med Chem. 2009;17(13):4657-4665. doi:10.1016/j.bmc.2009.04.062 View Source
